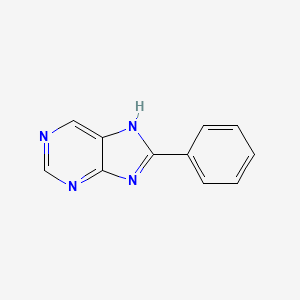

8-Phenyl-7h-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-phenyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWZFKSDBAAHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC=NC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282725 | |

| Record name | 8-phenyl-7h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4776-14-1 | |

| Record name | NSC27616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-phenyl-7h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Phenyl 7h Purine and Its Analogues

Strategies for Direct Functionalization at the C-8 Position of the Purine (B94841) Ring

Direct functionalization of the C-8 position of the purine ring is a common approach, often involving metal-catalyzed cross-coupling reactions or direct C-H activation.

Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Introduction (e.g., Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions have proven to be highly effective for introducing aryl substituents, including phenyl groups, at the C-8 position of purines. These methods typically start from C-8 halogenated purines (e.g., 8-bromo- or 8-iodopurines).

Suzuki-Miyaura Coupling: This reaction is widely utilized for the C-8 arylation of purines. It involves the coupling of a C-8 halogenated purine with an arylboronic acid in the presence of a palladium catalyst and a base. Water-soluble palladium catalysts, such as those derived from Pd(OAc)2 and tris(3-sulfonatophenyl)phosphine (TPPTS), have been developed, enabling reactions in aqueous media, which simplifies product isolation and reduces the need for protecting groups on the nucleoside sugar moieties mdpi.comresearchgate.netmdpi.comnih.gov. For example, C8-bromo-2′-deoxyguanosine has been coupled with phenylboronic acids using Pd(OAc)2/TPPTS in aqueous acetonitrile (B52724) to yield C8-arylguanine derivatives mdpi.commdpi.com.

Stille Coupling: The Stille coupling, employing organostannanes, is another viable method for C-8 arylation. For instance, the reaction of a purine derivative with N,N-dimethyl-4-(tributylstannyl)aniline under Stille coupling conditions has been reported to yield C8-arylated products nih.gov. This method is particularly useful when arylboronic acids are not readily available or stable.

Sonogashira Coupling: While primarily used for alkynylation, Sonogashira coupling can also be adapted for aryl introduction indirectly or in conjunction with other strategies. It involves the coupling of a C-8 halogenated purine with a terminal alkyne, often in the presence of Pd/Cu catalysts mdpi.comresearchgate.net.

Table 1: Examples of Palladium-Catalyzed C-8 Arylation of Purines

| Starting Material (Purine Derivative) | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Ref. |

| 8-Bromo-adenosine | Phenylboronic acid | Pd(OAc)2/TPPTS, Na2CO3 | Aqueous acetonitrile, 80 °C | 8-Phenyladenosine | Good | mdpi.com |

| 8-Bromo-2′-deoxyguanosine | Phenylboronic acid | Pd(OAc)2/TPPTS, Na2CO3 | Aqueous methanol | C8-Phenyl-2′-deoxyguanosine | Good | mdpi.com |

| Purine derivative 26 | N,N-dimethyl-4-(tributylstannyl)aniline | Pd-catalyzed (Stille coupling) | Not specified | C8-arylated product 27 | 52% | nih.gov |

| 8-Bromo-6-phenylpurine | Trimethylaluminium | Pd-catalysis | Not specified | 8-Methyl-6-phenylpurine | 70% | cas.cz |

| 8-Bromo-6-phenylpurine | Benzylzinc chloride | Pd-catalysis | Not specified | 8-Benzyl-6-phenylpurine | 52% | cas.cz |

Ring Closure Approaches Incorporating Phenyl Moieties at C-8

An alternative strategy involves constructing the purine ring from precursors that already contain the phenyl substituent destined for the C-8 position. This often involves cyclization reactions of appropriately substituted imidazole (B134444) or pyrimidine (B1678525) derivatives. For instance, Traube-like syntheses or cyclizations involving imidazole precursors can be employed where the phenyl group is part of the initial building blocks uio.no.

Direct C-H Arylation

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the purine ring with a halogen. This method involves the direct coupling of the C-8 C-H bond with aryl halides, typically catalyzed by palladium complexes, often in the presence of a copper co-catalyst and a base nih.govmdpi.comrsc.org. For example, the direct C-8-H arylation of 6-phenylpurine analogues with aryl iodides using Pd(OAc)2 and CuI has been reported mdpi.com. However, these reactions can sometimes require high temperatures and prolonged reaction times, and selectivity can be an issue, potentially leading to byproducts from double arylation or dimerization mdpi.com.

Synthetic Routes to 8-Phenyl-7H-Purine from Imidazole and Pyrimidine Precursors

The synthesis of the purine core from simpler heterocyclic building blocks is a classical approach.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Purine Synthesis

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for introducing substituents onto heterocyclic rings, including purines. This strategy can be applied to the synthesis of purines starting from nitroimidazole derivatives. The nitro group activates the adjacent C-H bonds for nucleophilic attack, allowing for the introduction of various carbanionic species. Subsequent cyclization steps can then lead to the purine ring system, potentially with a phenyl group at the C-8 position if a phenyl-containing nucleophile is used yu.edu.jo.

Multi-Component Reactions for Diverse Purine Derivatives

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single pot, minimizing steps and waste. Various MCRs have been developed for the synthesis of substituted purines, including those with aryl groups. For example, reactions involving aminomalononitrile, urea (B33335) derivatives, and amino acids have been employed to synthesize purine analogues, some of which feature phenyl substituents at various positions, including C-8 researchgate.netrsc.orgresearchgate.netnih.govfrontiersin.orgacs.org. These reactions can provide access to diverse purine scaffolds with controlled substitution patterns.

Derivatization Strategies at Other Purine Scaffold Positions (C2, C6, N7, N9)

While the focus is on the C-8 position, modifications at other sites of the purine ring are also crucial for generating diverse analogues of this compound. These modifications can be performed either before or after the introduction of the phenyl group at C-8.

C-2 and C-6 Positions: Substituents at the C-2 and C-6 positions can be introduced by modifying the pyrimidine precursors before purine ring formation or by direct substitution reactions on pre-formed purines, often starting from halogenated purines nih.govmdpi.comnih.gov. For instance, nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloropurines allow for the sequential introduction of amines, aryls, or other nucleophiles at these positions nih.govnih.gov.

N-7 and N-9 Positions: The nitrogen atoms of the purine ring, particularly N-7 and N-9, are susceptible to alkylation and arylation. These modifications are often achieved through reactions like alkylation, Mitsunobu reactions, or copper-catalyzed cross-coupling reactions nih.govresearchgate.net. The regioselectivity between N-7 and N-9 can be influenced by the reaction conditions and the nature of the purine substrate.

These derivatization strategies, when combined with C-8 phenyl functionalization, allow for the synthesis of a wide array of this compound analogues with tailored properties.

Compound List:

this compound

8-Arylpurines

8-Phenyladenosine

C8-Phenyl-2′-deoxyguanosine

8-Phenyl-6-purine

8-Methyl-6-phenylpurine

8-Ethyl-6-phenylpurine

8-Benzyl-6-phenylpurine

8-Methoxy-6-phenylpurine

8-Amino-6-phenylpurine

8-Dimethylamino-6-phenylpurine

6-Phenylpurine

8-Bromo-adenosine

8-Bromo-2′-deoxyguanosine

8-Bromo-6-phenylpurine

C8-arylguanines

C8-arylated product 27

C8-phenylpurine phosphoramidites

6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives

2-chloro-8-(substituted phenyl)-9H-purine

7H-purin-8(9H)-one derivatives

8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Alkylation and Arylation Protocols

Introducing substituents at the C8 position of the purine ring is crucial for modifying the biological and chemical properties of purine analogues. Both alkylation and arylation protocols have been developed to achieve this.

Arylation: Direct C-H arylation has emerged as a powerful strategy, often utilizing transition metal catalysis. Palladium (Pd) and copper (Cu) based catalytic systems are frequently employed for the direct arylation of purines with aryl halides, particularly aryl iodides. For instance, the direct C8-H arylation of 6-phenylpurine analogues with aryl iodides can be achieved using palladium and copper iodide (CuI) in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at elevated temperatures (160 °C) for extended periods (60 h) mdpi.com. This approach has been successfully applied to the synthesis of various 8,9-disubstituted purine derivatives mdpi.com. Furthermore, Pd/Cu-mediated cross-coupling reactions, such as the Sonogashira coupling, are vital for introducing alkynyl groups at the C8 position of purine nucleosides, typically starting from halogenated purine precursors whiterose.ac.uk. Similar Pd/Cu catalytic systems, often in combination with bases like Cs2CO3 and amines such as piperidine, facilitate the direct arylation of nucleosides at the C8 position, avoiding the need for pre-functionalization nih.gov.

Alkylation: Alkylation of purines can occur at various nitrogen atoms (N7, N9) or carbon atoms. For C8 alkylation, direct methods have been developed. For example, the direct alkylation of 8-H purines with tetrahydrofuran (B95107) (THF) has been achieved using a cobalt (Co) catalyst (CoCl2·6H2O) under an oxygen atmosphere at 70 °C for 48 hours, yielding C8-oxygen heterocyclic alkyl purine compounds in good yields rhhz.net.

Table 1: Selected Alkylation and Arylation Protocols for Purine Synthesis

| Reaction Type | Substrate(s) | Reagent(s) | Catalyst/System | Conditions | Yield (Typical) | Reference(s) |

| Direct C8-H Arylation | 6-Phenylpurine analogues | Aryl iodides | Pd, CuI, Cs2CO3 | DMF, 160 °C, 60 h | High/Excellent | mdpi.com |

| Pd/Cu-mediated Arylation | 2′-deoxyadenosine | Aryl iodides | Pd, Cu(I) cocatalyst, Cs2CO3, piperidine | Not specified | Not specified | nih.gov |

| Sonogashira Coupling | C8-halogenated purine nucleosides | Alkynyl groups | Pd/Cu | Not specified | Not specified | whiterose.ac.uk |

| Direct C8 Alkylation | 8-H Purines | Tetrahydrofuran (THF) | CoCl2·6H2O (20 mol%) | THF, 70 °C, 48 h, O2 atmosphere | Good | rhhz.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, characterized by an addition-elimination mechanism ntnu.no. In purine chemistry, SNAr reactions are particularly useful when the purine ring bears a good leaving group, such as a halogen atom, at a position susceptible to nucleophilic attack. For 2,6,8-trisubstituted purines, SNAr reactions at the C8 position, for example, the substitution of a C8-bromide by aryl, alkenyl, or alkynyl groups, can be effectively catalyzed by transition metals nih.gov. The reactivity in SNAr is influenced by the nature of the leaving group and the nucleophile, as well as the solvent ntnu.no. While direct SNAr on the unsubstituted this compound might be less common, the principle is applicable to purine derivatives where suitable leaving groups are present at the C8 position or other reactive sites.

Advanced Synthetic Techniques and Catalysis in this compound Construction

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, reduce reaction times, and enhance selectivity.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has become an indispensable tool in organic synthesis, accelerating reactions and often leading to higher yields and purity compared to conventional heating methods bohrium.com. This technique has been successfully applied to the synthesis of various purine derivatives. For instance, microwave-assisted protocols have been developed for the efficient synthesis of coumarin-purine hybrids bohrium.com, nih.gov, researchgate.net. Furthermore, microwave-assisted one-pot synthesis has been employed to streamline the production of compounds like 8-phenyl-7H-purin-6-amine, offering reduced reaction times and improved yields . The synthesis of other purine scaffolds, such as 6-methoxy-5,6-dihydro-5-azapurines, has also been efficiently achieved using microwave irradiation acs.org.

Advanced Spectroscopic and Analytical Characterization Techniques for 8 Phenyl 7h Purine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 8-Phenyl-7H-purine in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the protons on the purine (B94841) core and the phenyl ring.

Purine Protons: The protons at the C2 and C6 positions of the purine ring are expected to appear as singlets in the aromatic region, typically downfield (δ > 8.0 ppm) due to the electron-withdrawing nature of the heterocyclic system. sci-hub.se

Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the purine ring may be shifted further downfield due to proximity to the heterocyclic system.

Imidazole (B134444) Proton (N-H): The proton attached to the N7 nitrogen is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Purine Carbons: The carbon atoms of the purine ring will have characteristic chemical shifts. The C8 carbon, directly attached to the phenyl group, will be significantly affected. Quaternary carbons (C4, C5, C8) can be distinguished from protonated carbons (C2, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Phenyl Carbons: The six carbons of the phenyl ring will produce four distinct signals: one for the ipso-carbon (attached to the purine), two for the ortho/meta carbons, and one for the para-carbon.

The exact chemical shifts can be influenced by the solvent and the potential equilibrium with the 9H-tautomer. Low-temperature NMR studies can sometimes "freeze out" this equilibrium, allowing for the observation of signals for both individual tautomers. researchgate.net

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H2 | Purine CH | ~8.8 - 9.2 | ~150 - 154 |

| H6 | Purine CH | ~8.5 - 8.9 | ~145 - 149 |

| N7-H | Imidazole NH | Broad, ~13.0 - 14.0 | - |

| C4 | Purine C (quat.) | - | ~152 - 156 |

| C5 | Purine C (quat.) | - | ~120 - 125 |

| C8 | Purine C (quat.) | - | ~155 - 160 |

| H-ortho | Phenyl CH | ~8.2 - 8.4 | ~128 - 130 |

| H-meta | Phenyl CH | ~7.5 - 7.7 | ~129 - 131 |

| H-para | Phenyl CH | ~7.4 - 7.6 | ~130 - 132 |

| C-ipso | Phenyl C (quat.) | - | ~129 - 133 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of this compound.

Mass Spectrometry (MS): In techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) confirms the molecular weight. For this compound (C₁₁H₈N₄), the expected integer molecular weight is 196 g/mol . The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses from the purine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula. For C₁₁H₈N₄, the calculated monoisotopic mass is 196.0749, which can be readily confirmed by HRMS, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | Imidazole Ring | 3100 - 3400 | Medium, Broad |

| C-H stretch | Aromatic (Purine & Phenyl) | 3000 - 3100 | Medium to Weak |

| C=N and C=C stretch | Aromatic Rings | 1500 - 1650 | Strong to Medium |

| C-H in-plane bend | Aromatic Rings | 1000 - 1300 | Medium |

| C-H out-of-plane bend | Phenyl Ring | 690 - 900 | Strong |

Electronic Absorption and Fluorescence Spectroscopy in Photophysical Characterization

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule and characterize its photophysical properties. These properties are largely dictated by the conjugated π-electron system of the purine and phenyl rings.

Electronic Absorption (UV-Vis) Spectroscopy: this compound is expected to absorb UV light due to π→π* and n→π* electronic transitions within its aromatic system. The absorption spectrum would likely show one or more strong absorption bands (λ_max) in the UV region, typically between 250 and 350 nm. The introduction of the phenyl group at the C8 position generally causes a bathochromic (red) shift compared to the parent purine molecule. nih.gov

Fluorescence Spectroscopy: Many purine derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. acs.org The fluorescence emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition and is shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, is a key parameter in characterizing the compound's potential as a fluorophore.

Solvatochromism is the phenomenon where the position of a compound's absorption or emission maximum changes with the polarity of the solvent. Studying these shifts provides insight into the difference in polarity between the ground and excited states of the molecule.

A positive solvatochromic shift (red-shift in more polar solvents) in fluorescence suggests that the excited state is more polar than the ground state. Conversely, a negative solvatochromic shift (blue-shift) indicates a less polar excited state. By measuring the absorption and emission maxima in a range of solvents with varying polarity (e.g., from non-polar hexane to polar dimethyl sulfoxide), a Lippert-Mataga plot can be constructed to quantify the change in dipole moment upon excitation. Such studies are crucial for understanding how the local environment affects the photophysical behavior of this compound.

| Solvent | Polarity Index | Hypothetical λ_abs (nm) | Hypothetical λ_em (nm) |

|---|---|---|---|

| Hexane | 0.1 | 295 | 350 |

| Toluene | 2.4 | 298 | 358 |

| Dichloromethane | 3.1 | 300 | 365 |

| Ethanol | 4.3 | 302 | 375 |

| Acetonitrile (B52724) | 5.8 | 303 | 380 |

| DMSO | 7.2 | 305 | 388 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and for preliminary purity checks. A spot of the compound on a silica plate is developed with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). The purity can be qualitatively assessed by the presence of a single spot, and the retention factor (R_f) can be calculated.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity assessment. For a molecule like this compound, a reversed-phase HPLC method would be suitable. This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile or methanol. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram, which should ideally be a single, sharp peak. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Biological and Biochemical Activities of 8 Phenyl 7h Purine Derivatives

Mechanistic Investigations of Enzyme and Receptor Interactions

The precise interactions of 8-phenyl-7H-purine derivatives with specific enzymes and receptors are central to understanding their therapeutic potential. Investigations have focused on their ability to inhibit key enzymes involved in cellular signaling and metabolism.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is frequently implicated in diseases like cancer. Purine (B94841) derivatives, including those with an 8-phenyl substitution, have been explored for their kinase inhibitory properties.

A specific 7H-purine structure with a phenyl group at the 8-position has been utilized for its ability to selectively inhibit kinase activity google.com. While specific IC50 values for this particular compound against kinases like CK2 or PI3K were not detailed in the available literature, the broader class of purine derivatives has shown promise. For instance, certain purine derivatives have been identified as inhibitors of CK2α nih.gov, with structure-activity relationship (SAR) studies suggesting that phenyl groups, particularly at position 9, can be essential for potent inhibition nih.gov. Additionally, other purine-based compounds have demonstrated inhibitory effects on various kinases, including Bcr-Abl, BTK, and FLT3-ITD researchgate.net, and are recognized as important constituents of small molecules acting as potent MAPK inhibitors nih.gov. The compound IQA, a [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid, was reported as a CK2 inhibitor with a K(i) of 0.17 µM, although it showed limited activity against PI3K researchgate.net.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway, essential for the synthesis of purine nucleotides required for DNA and RNA synthesis researchgate.netnih.gov. Dysregulation of HGPRT is associated with Lesch-Nyhan disease nih.gov. Purine derivatives have been investigated for their potential to inhibit HGPRT. Studies have shown that certain purine derivatives can act as competitive HGPRT inhibitors mdpi.com. For example, 2-phenyloxazolo[5,4-d]pyrimidine-7-one demonstrated inhibitory activity against human erythrocytic HGPRT with a K(i) of 84 µM mdpi.com. While direct data for this compound derivatives as HGPRT inhibitors is limited in the provided snippets, the general class of purine analogs has shown interaction with HGPRT researchgate.netmdpi.comfrontiersin.org. Allopurinol, a non-purine xanthine (B1682287) dehydrogenase inhibitor, has also been shown to inhibit mouse erythrocyte HGPRT researchgate.net.

Modulation of Intracellular Signaling Pathways

The biological activity of this compound derivatives is often mediated through their influence on intracellular signaling cascades. These compounds can act as modulators of various pathways critical for cell function and fate.

Purine derivatives may exhibit activities such as agonism or antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases, enzymes that play vital roles in cellular signaling pathways ontosight.ai. Compounds incorporating the purine scaffold have been explored as kinase inhibitors, adenosine receptor antagonists, and ligands for G-protein coupled receptors, which are relevant in diseases characterized by dysregulated signaling pathways ontosight.ai. Specifically, the protein kinase CK2 is known to regulate major pathways including NF-κB, STAT3, PI3K/Akt, TNF-α, and tyrosine kinase receptors nih.gov. Furthermore, certain purine derivatives have been observed to influence the Hedgehog signaling pathway by inducing cell cycle arrest, apoptosis, and downregulating key components like PTCH and GLI1 mdpi.com. Other purine-based compounds have been shown to induce apoptosis via p38 MAP kinase and NF-κB signaling, targeting molecular processes regulated by growth factor receptors such as PDGFR and IGF-1R nih.gov.

Cellular Effects in In Vitro Models

The impact of this compound derivatives on cellular behavior has been extensively studied in various in vitro cancer models, revealing significant antiproliferative, cytotoxic, and cell cycle regulatory effects.

Several studies have demonstrated the potent antiproliferative and cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The compound 8-Phenyl-3H-purin-6(7H)-one has shown antitumor properties and the ability to induce apoptosis in Jurkat and K562 cancer cell lines smolecule.com.

More broadly, purine derivatives with an 8-phenyl substitution have been investigated for their efficacy. For instance, purine hybrid 8 substituted diazinyl purine derivatives exhibited IC50 values against various cell lines, including HL60 (64.60 ± 3.8 μM), A549 (80.22 ± 4.1 μM), SKBR3 (42.96 ± 3.2 μM), and MKN45 (79.62 ± 4.7 μM) jpionline.org. Other purine derivatives have shown significant inhibitory effects on the proliferation of leukemia and lymphoma cell lines such as HL60, MV4-11, CEM, K562, and Ramos researchgate.net.

Specific examples include:

Purine-triazole hybrids demonstrating activity against MDA-MB-231 cells with IC50 values ranging from 2.5–53.0 µM, and against MCF-7 cells with IC50 values from 11.2–50.6 µM researchgate.net.

Compound 9a, a purine-triazole hybrid, showed particularly potent activity with IC50 values of 0.08 μM against THP-1 and 0.4 μM against A549 cells researchgate.net.

Among 2,6,9-trisubstituted purine derivatives, compounds 7g and 7h displayed high potency against HL-60 cells with IC50 values of 0.30 µM and 0.40 µM, respectively, and also showed significant activity against K562 and MCF-7 cells (IC50 values between 0.4–1.5 µM) imtm.cz.

Compound 4s, based on a purine scaffold, demonstrated potent inhibition of cell growth across various tumor cell lines, with IC50 values ranging from 1.3 to 15 µM mdpi.com.

Purine-based compounds 3b and 3c exhibited significant antiproliferative activity against HepG2, MCF-7, and PC-3 cells, with IC50 values in the range of 5.52–17.09 µM researchgate.net.

Purine derivatives featuring a phenyl group at the C(8) position are recognized as a valuable scaffold for developing compounds with enhanced anticancer properties jpionline.orgnih.gov.

Beyond direct cytotoxicity, this compound derivatives can exert their antiproliferative effects by inducing cell cycle arrest and apoptosis.

The compound 8-Phenyl-3H-purin-6(7H)-one has been shown to induce apoptosis in cancer cells, often through the activation of caspases smolecule.com. Certain purine derivatives have been observed to cause cell cycle arrest and cell death in cancer models jpionline.org. Specifically, compound 7h, a 2,6,9-trisubstituted purine derivative, was found to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells imtm.cz. Derivatives of 1,4-benzoxathiin-9H-purine have also shown effects on cell cycle progression in MCF-7 cells, with some compounds inducing G0/G1-phase arrest while others led to accumulation in the G2/M-phase chim.it. Furthermore, compound 3b, a purine-based molecule, demonstrated the ability to arrest the MCF-7 cell cycle at the S-phase and induce apoptosis researchgate.net. Compound 4s, a purine scaffold derivative, also induced cell cycle arrest and apoptosis mdpi.com. The induction of apoptosis by some purine derivatives can be mediated by pathways involving p38 MAP kinase and NF-κB nih.gov.

Exploration of Pro-Apoptotic Pathways

Studies have investigated the capacity of certain purine derivatives, including those with phenyl substitutions, to induce apoptosis, a crucial process for eliminating damaged or unwanted cells, particularly in cancer therapy. Research has shown that modifications to the purine scaffold can lead to compounds exhibiting antiproliferative and pro-apoptotic properties mdpi.com. For instance, specific purine analogs with a phenyl group at the 8-position have been synthesized and evaluated for their effects on cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth by targeting specific kinases involved in tumor progression . Furthermore, some purine derivatives have been found to induce apoptosis possibly through the intrinsic pathway, characterized by events like inhibition of colony formation and cell migration nih.gov. The precise mechanisms often involve complex signaling cascades that ultimately lead to programmed cell death, making these compounds promising candidates for further development in oncology.

Antiparasitic Activity against Protozoan Pathogens (e.g., Plasmodium falciparum, Trypanosoma cruzi)

The purine scaffold is a critical target for antiparasitic drug development, as many protozoan parasites, including Plasmodium falciparum (causing malaria) and Trypanosoma cruzi (causing Chagas disease), are unable to synthesize purines de novo and rely on salvage pathways researchgate.netnih.gov. This dependency makes them vulnerable to inhibitors of these pathways. Research has screened collections of purine derivatives and pyrimidine (B1678525) analogs for their in vitro activity against these pathogens researchgate.netnih.govnih.gov.

Studies have identified specific purine derivatives that exhibit potent activity against Plasmodium falciparum and Trypanosoma cruzi researchgate.netnih.govnih.gov. For example, in one study, purines 33 and 76 were found to be the most potent against P. falciparum with IC50 values of 19.19 µM and 18.27 µM, respectively nih.gov. Against T. cruzi amastigotes, compounds 6D (IC50 = 3.78 µM) and 34 (IC50 = 4.24 µM) were identified as hits nih.gov. In silico docking studies suggest that these compounds may target enzymes like hypoxanthine (B114508) guanine (B1146940) phosphoribosyltransferase in both P. falciparum and T. cruzi nih.gov. The presence of aromatic rings, such as phenyl groups at the C8 position of the purine ring, has been consistently associated with high and specific anti-parasitic activity frontiersin.org.

Table 1: Antiparasitic Activity of Purine Derivatives against Protozoan Pathogens

| Compound ID | Parasite Target | IC50 (µM) | Reference |

| Purine 33 | Plasmodium falciparum | 19.19 | nih.gov |

| Purine 76 | Plasmodium falciparum | 18.27 | nih.gov |

| Compound 6D | Trypanosoma cruzi | 3.78 | nih.gov |

| Compound 34 | Trypanosoma cruzi | 4.24 | nih.gov |

Interactions with Nucleic Acids and Related Biological Molecules

The purine core itself is a fundamental building block of nucleic acids (DNA and RNA) ontosight.aiontosight.ai. Consequently, purine derivatives, including those with phenyl substitutions, can potentially interact with nucleic acids and related biological molecules through various mechanisms. These interactions can include intercalation, groove binding, or disruption of nucleic acid structure and function. While direct evidence for this compound specifically interacting with nucleic acids is not extensively detailed in the provided snippets, the general properties of purine analogs suggest such possibilities.

The presence of aromatic groups, such as the phenyl substituent at the 8-position, can enhance interactions with biological targets through π-π stacking and hydrophobic interactions ontosight.aivulcanchem.com. Modifications to the purine scaffold are known to influence electronic properties and base-pairing behavior, which are critical for nucleic acid function vulcanchem.com. Compounds with phenyl groups at the C8 position of the purine ring have been highlighted for their potential to interact with enzymes involved in purine metabolism, such as hypoxanthine guanine phosphoribosyltransferase frontiersin.org. Such interactions can disrupt the parasite's ability to salvage purines, which is essential for their survival and replication.

Table 2: Structural Features and Potential Interactions

| Compound Feature | Description | Potential Interaction Mechanism |

| Purine Backbone | Bicyclic aromatic system (pyrimidine and imidazole (B134444) rings), fundamental component of nucleic acids. | Base pairing, intercalation into DNA/RNA, hydrogen bonding with biological targets. |

| Phenyl Group (at C8) | Aromatic substituent, adds steric bulk and hydrophobicity. | π-π stacking with aromatic residues in proteins (e.g., enzymes), hydrophobic interactions with biological targets, DNA intercalation. |

| Carboxamide Moiety | Functional group capable of hydrogen bonding. | Hydrogen bonding with amino acid residues in enzyme active sites or with nucleic acid bases. |

| 8-Oxo Group | Ketone functionality at the 8-position. | Influences electronic properties, potential for hydrogen bonding or altered base-pairing behavior. |

Compound Name List:

| Compound Name |

| This compound |

| 7-(2-morpholin-4-ylethyl)-8-phenyl-3-propylpurine-2,6-dione / 7-(2-morpholinoethyl)-8-phenyl-3-propyl-xanthine |

| 9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives (specifically compound 8) |

| (E)-N-(3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide |

| 7,8-Dimethyl-7H-purine |

| 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(phenylmethyl)- |

| 7-Phenyl-7H-purine |

| 7-Methyl-7H-purine |

| 9-(2-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govontosight.aitriazine sulfonamide derivatives (e.g., MM124, MM137) |

| 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine, 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine and homochiral (R)- and (S)- variants |

| Purines 33, 76, 6D, 34 |

The purine scaffold, a fundamental component of nucleic acids, serves as a versatile platform for the development of compounds with a wide array of biological activities. Among these, derivatives incorporating a phenyl group at the 8-position of the 7H-purine core have demonstrated significant potential in various therapeutic areas. Research has focused on their roles in inducing programmed cell death, combating parasitic infections, and interacting with crucial biological molecules. This article delves into the specific biological and biochemical activities of this compound derivatives, adhering to the outlined scope of investigation.

Exploration of Pro-Apoptotic Pathways

The ability of certain purine derivatives to trigger apoptosis, or programmed cell death, has made them attractive candidates for cancer therapy. Studies have shown that modifications to the purine structure, including the introduction of phenyl substituents, can confer antiproliferative and pro-apoptotic properties mdpi.com. For instance, research has synthesized and evaluated purine analogs featuring a phenyl group at the 8-position, which have shown efficacy in inhibiting cancer cell growth by targeting specific kinases critical for tumor progression . These compounds have been observed to induce apoptosis, potentially through the intrinsic pathway, by inhibiting cellular processes such as colony formation and migration nih.gov. The mechanisms underlying this pro-apoptotic activity often involve intricate cellular signaling pathways that culminate in controlled cell death, positioning these derivatives as promising avenues for oncological research.

Antiparasitic Activity against Protozoan Pathogens (e.g., Plasmodium falciparum, Trypanosoma cruzi)

Protozoan parasites such as Plasmodium falciparum, the causative agent of malaria, and Trypanosoma cruzi, responsible for Chagas disease, are heavily reliant on host purine salvage pathways for their survival, as they are incapable of de novo purine biosynthesis researchgate.netnih.gov. This dependency presents a critical vulnerability that can be exploited by purine analog drugs. Extensive screening of purine derivatives and related pyrimidine analogs has identified compounds with significant in vitro activity against these pathogens researchgate.netnih.govnih.gov.

Specific purine derivatives have demonstrated potent antiparasitic effects. For example, in one study, purines labeled as 33 and 76 exhibited the highest potency against Plasmodium falciparum, with IC50 values of 19.19 µM and 18.27 µM, respectively nih.gov. Against Trypanosoma cruzi amastigotes, compounds designated 6D and 34 were identified as promising hits, with IC50 values of 3.78 µM and 4.24 µM, respectively nih.gov. Computational docking studies suggest that these compounds may exert their effects by targeting key enzymes in the purine salvage pathway, such as hypoxanthine guanine phosphoribosyltransferase, in both P. falciparum and T. cruzi nih.gov. The presence of aromatic moieties, particularly phenyl groups at the C8 position of the purine ring, has been consistently linked to enhanced and specific anti-parasitic activity frontiersin.org.

Table 1: Antiparasitic Activity of Purine Derivatives against Protozoan Pathogens

| Compound ID | Parasite Target | IC50 (µM) | Reference |

| Purine 33 | Plasmodium falciparum | 19.19 | nih.gov |

| Purine 76 | Plasmodium falciparum | 18.27 | nih.gov |

| Compound 6D | Trypanosoma cruzi | 3.78 | nih.gov |

| Compound 34 | Trypanosoma cruzi | 4.24 | nih.gov |

Interactions with Nucleic Acids and Related Biological Molecules

The inclusion of aromatic substituents, such as the phenyl group at the 8-position, can significantly enhance binding affinities through π-π stacking and hydrophobic interactions with biological targets ontosight.aivulcanchem.com. These modifications can also influence the electronic properties of the purine system and its capacity for base-pairing, which are critical for nucleic acid integrity and function vulcanchem.com. Notably, purine derivatives featuring a phenyl group at the C8 position have been identified as potential inhibitors of enzymes crucial for purine metabolism, such as hypoxanthine guanine phosphoribosyltransferase frontiersin.org. Such targeted interactions can effectively impair the parasite's ability to acquire essential purines, thereby hindering their replication and survival.

Table 2: Structural Features and Potential Interactions of Purine Derivatives

| Compound Feature | Description | Potential Interaction Mechanism |

| Purine Backbone | Bicyclic aromatic system comprising fused pyrimidine and imidazole rings; fundamental to nucleic acids. | Base pairing, intercalation into DNA/RNA, hydrogen bonding with biological targets. |

| Phenyl Group (at C8) | Aromatic substituent, contributing steric bulk and hydrophobicity. | π-π stacking with aromatic residues in proteins (e.g., enzymes), hydrophobic interactions with biological targets, DNA intercalation. |

| Carboxamide Moiety | Functional group capable of forming hydrogen bonds. | Hydrogen bonding with amino acid residues in enzyme active sites or with nucleic acid bases. |

| 8-Oxo Group | Ketone functionality at the 8-position. | Influences electronic properties, potential for hydrogen bonding or altered base-pairing behavior. |

Structure Activity Relationship Sar Studies of 8 Phenyl 7h Purine Analogues

Elucidation of Key Pharmacophoric Features at Various Purine (B94841) Positions (C2, C6, C8, N7, N9)

C8 Position: The presence of a phenyl or substituted phenyl group at the C8 position is a defining feature and a critical pharmacophore for many active purine derivatives ontosight.aimdpi.comnih.govnih.gov. This moiety often engages in vital π-π stacking and hydrophobic interactions within the binding pockets of target proteins, contributing significantly to binding affinity and selectivity mdpi.comnih.gov. Modifications on this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can profoundly influence potency and target specificity ontosight.ainih.govjst.go.jp. For instance, studies on Grp94 inhibitors have shown that the 8-aryl group can insert into a specific binding pocket ('site 2'), which is key for selective inhibition nih.gov.

C2 and C6 Positions: Substitutions at the C2 and C6 positions of the purine ring are also vital for modulating biological activity jst.go.jpchim.itnih.govresearchgate.netavcr.cz. Halogen atoms, particularly chlorine, at these positions have been observed to enhance antiproliferative effects nih.govchim.it. For example, 2,6-dichloropurine (B15474) analogues have demonstrated potent activity nih.gov. Specific functional groups, such as a 4-carboxyphenyl moiety at C2, have been identified as important for high activity against certain targets like CK2α jst.go.jp. Similarly, the nature of substituents at C6, such as alkoxy or amino groups, is crucial for maintaining high activity .

N7 and N9 Positions: Modifications at the N9 position, and to a lesser extent N7, are frequently explored to fine-tune potency, selectivity, and pharmacokinetic properties jst.go.jpnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. Alkyl chains or aryl groups attached to N9 can significantly impact the compound's interaction with its biological target jst.go.jpnih.govmdpi.com. The N7 and N9 positions are also involved in tautomerism, which can influence the compound's electronic distribution and binding mdpi.com.

Analysis of the Impact of Substituent Electronic and Steric Factors on Biological Potency and Selectivity

The biological potency and selectivity of 8-phenyl-7H-purine analogues are intricately linked to the electronic and steric properties of their substituents.

Electronic Factors: The electronic nature of substituents, often quantified by Hammett constants (σ) and field/resonance parameters, plays a significant role jst.go.jpwur.nl. Electron-donating groups on the C8-phenyl ring, such as methoxy (B1213986) or dimethylamino groups, have been correlated with increased potency nih.govjst.go.jpmdpi.com. Conversely, electron-withdrawing groups can sometimes lead to reduced activity or alter the mechanism of action mdpi.commdpi.com. For example, the electronic character of the substituent on the N9-phenyl group has been shown to correlate with activity, suggesting favorable interactions with the ATP pocket jst.go.jpresearchgate.net.

Steric Factors: Steric bulk and shape are equally important. Larger substituents at the C8 position may hinder binding to smaller, more compact enzymatic sites but can enhance selectivity for larger binding pockets . The size and lipophilicity of substituents, such as chlorine atoms at C2, are critical for fitting into specific hydrophobic pockets nih.gov. Similarly, the choice of substituent at N9 can influence pharmacokinetic properties and target engagement; for instance, a methylcyclopropyl group at N9 might be more favorable than a larger n-hexyl chain for certain targets mdpi.com. The precise orientation and conformational flexibility of the 8-phenyl ring, dictated by steric factors, are crucial for optimal binding nih.gov.

Correlation of Structural Modifications with Observed Biological Mechanisms

Specific structural modifications in this compound derivatives have been linked to distinct biological mechanisms, leading to a range of therapeutic effects.

Anticancer and Antiproliferative Mechanisms: Many this compound analogues exhibit anticancer activity by inhibiting key cellular proteins involved in cancer progression. For example, compounds acting as inhibitors of Heat Shock Protein 90 (Hsp90) can lead to the degradation of oncoproteins (e.g., HER2, Raf-1) and induce cell cycle arrest nih.gov. Other purine derivatives have been identified as potent inhibitors of protein kinases such as CK2α jst.go.jpresearchgate.net and Bcr-Abl mdpi.com, crucial targets in cell proliferation and signaling pathways. These modifications can lead to G1 cell cycle arrest or induce apoptosis nih.govnih.gov.

Rational Design Principles for Optimizing this compound Scaffolds

The SAR data provide a foundation for the rational design of novel this compound analogues with improved potency, selectivity, and desirable pharmacokinetic properties.

Leveraging the C8-Phenyl Group: The 8-phenyl moiety is a critical anchor for target interaction, often participating in hydrophobic and π-stacking interactions. Rational design should focus on optimizing the substitution pattern on this phenyl ring to enhance potency and selectivity, considering both electronic and steric effects ontosight.aimdpi.comnih.govnih.govjst.go.jp.

Strategic Diversification at Other Positions: Modifications at C2, C6, and N9 are essential for fine-tuning the biological profile. For instance, introducing halogen substituents at C2/C6 or specific functional groups like carboxyphenyl at C2 can significantly boost activity nih.govjst.go.jpchim.it. Similarly, judicious selection of substituents at N9 can modulate potency and cellular uptake jst.go.jpnih.govmdpi.com.

Target-Oriented Design: Understanding the specific binding site of the target protein is paramount. For example, the ability of the 8-aryl group to access particular hydrophobic pockets, as seen with Grp94 inhibition, guides the design of selective inhibitors nih.gov.

Balancing Physicochemical Properties: Beyond target engagement, rational design must also consider physicochemical properties such as aqueous solubility and metabolic stability, often achieved through careful selection of linker groups and substituents nih.gov.

Theoretical and Computational Investigations of 8 Phenyl 7h Purine

Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis

DFT calculations are fundamental for dissecting the electronic structure, conformational preferences, and inherent reactivity of molecules like 8-Phenyl-7H-Purine and its analogues. These methods provide insights into molecular stability, electronic distribution, and potential reaction pathways.

Tautomer Stability and Aromaticity Assessments

Purine (B94841) systems are known to exhibit tautomerism, with proton migration between nitrogen atoms significantly influencing their stability and electronic characteristics. Studies on purine derivatives indicate that the relative stability of tautomers is governed by factors such as aromaticity, intramolecular interactions, and substituent effects rsc.orgresearchgate.netresearchgate.net. Generally, for neutral purines, the HN(9) tautomer is often found to be more stable than the HN(7) tautomer, a trend attributed to potential stabilizing intramolecular interactions mdpi.com. While specific tautomeric stability data for this compound itself is not detailed, studies on related phenyl-substituted purines, such as N2-phenyl-7H-purine-2,6-diamine, have utilized DFT to compare the energies of different tautomeric forms, confirming the preference for certain configurations mdpi.com. Aromaticity assessments, often employing indices like the Harmonic Oscillator Model of Aromaticity (HOMA), are also critical for understanding the electronic stability of these heterocyclic systems, though direct HOMA calculations for this compound were not found in the reviewed literature academie-sciences.fr.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand (like this compound or its derivatives) and a biological target, typically a protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking studies are extensively employed to predict how potential drug candidates bind to target proteins, identifying key binding modes and estimating binding affinities researchgate.netnih.govmdpi.com. Research on various purine derivatives, including those with phenyl substituents at different positions, has demonstrated their potential as inhibitors for various protein targets, such as protein kinases (e.g., CK2, ALK, BTK, Hsp90, B-Raf, PI3K, EGFR) mdpi.comnih.govresearchgate.netnih.govjst.go.jpresearchgate.netmdpi.com. These studies often involve docking the ligand into the known three-dimensional structure of the target protein, using scoring functions to rank potential binding poses and predict binding energies or affinities (e.g., IC50 values) mdpi.com. For example, studies on phenyl-purine analogs have revealed specific interactions, such as hydrogen bonds and π-π stacking, that contribute to their binding to protein active sites mdpi.comresearchgate.netmdpi.com.

Interaction Energy Analysis at the Binding Interface

Molecular dynamics simulations complement docking by providing a temporal view of molecular interactions, allowing for the analysis of binding stability and the calculation of interaction energies. By simulating the dynamic behavior of the ligand-protein complex over time, researchers can gain deeper insights into the forces governing binding, such as van der Waals forces, electrostatic interactions, and hydrogen bonding smolecule.comnih.govacs.orgresearchgate.netunipd.it. Techniques like energy decomposition analysis or binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can quantify the contributions of different interaction types at the binding interface, providing a more detailed understanding of the binding thermodynamics nih.govacs.orgresearchgate.netmdpi.com. For instance, MD simulations have been used to evaluate the binding and energetics of phenyl-piperazine scaffolds, identifying key interactions and conformational changes upon binding acs.org.

In Silico Screening and Virtual Library Design for Novel Derivatives

Computational approaches are instrumental in the design and screening of novel compound libraries, accelerating the drug discovery process. Virtual screening involves computationally assessing large databases of compounds to identify potential hits that are likely to bind to a specific target researchgate.netnih.gov. For purine scaffolds, this includes designing libraries of derivatives based on known active compounds or pharmacophore models nih.govresearchgate.netjst.go.jp. For example, researchers have employed structure- and ligand-based drug design approaches to create and refine purine derivative libraries, aiming to optimize interactions with targets like PI3K and B-Raf researchgate.net. The 8-phenyl substitution pattern, along with modifications at other positions on the purine ring, can be systematically explored through virtual library design to identify novel compounds with enhanced potency, selectivity, and drug-like properties researchgate.net.

Compound List

this compound (Core structure of discussion)

8-phenyl-7H-purin-6-amine

8-Phenyl-3H-purin-6(7H)-one smolecule.com

7-phenyl-7H-purine nih.gov

7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(phenylmethyl)- ontosight.ai

3-(3-methoxypropyl)-8-phenyl-1-propyl-7H-purine-2,6-dione nih.gov

8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide derivatives jst.go.jp

N2-phenyl-7H-purine-2,6-diamine mdpi.com

2,9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives researchgate.net

Phenyl-piperazine scaffolds

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used extensively in medicinal chemistry and drug discovery to establish correlations between the chemical structure of molecules and their biological activity. By employing mathematical and statistical methods, QSAR models aim to predict the biological response of a compound based on its physico-chemical properties and structural features. This predictive capability is crucial for identifying promising lead compounds, optimizing existing drug candidates, and guiding the synthesis of novel molecules with desired biological effects, thereby accelerating the drug discovery process. ddg-pharmfac.netamazon.comnih.gov

QSAR Applications in Purine Derivative Research

The purine scaffold, a fundamental component of nucleic acids and numerous biologically active molecules, has been a focal point for QSAR investigations across various therapeutic areas. Numerous studies have utilized QSAR methodologies to understand and predict the biological activities of diverse purine derivatives. These investigations have targeted a range of biological systems and disease targets, including:

Kinase Inhibition: QSAR models have been developed for purine derivatives acting as inhibitors of kinases such as Cyclin-dependent kinase 2 (CDK2) mdpi.com, c-Src tyrosine kinase researchgate.net, and Epidermal Growth Factor Receptor (EGFR) researchgate.net. These studies aim to identify structural features that enhance binding affinity and inhibitory potency.

Anticancer Agents: Purine analogs have been explored as anticancer compounds, with QSAR studies contributing to the design of novel agents targeting pathways like Stat3 activation acs.org and Bcr-Abl signaling mdpi.com, as well as general cytotoxic activity against cancer cell lines imtm.czresearchgate.net.

Other Targets: QSAR approaches have also been applied to purine derivatives for other biological activities, demonstrating the versatility of this scaffold in drug design.

Investigating this compound via QSAR: Challenges and Potential

While extensive QSAR research exists for various purine derivatives, direct and specific QSAR studies focusing solely on the compound "this compound" itself are not prominently detailed in the readily available literature. However, the principles and methodologies employed in QSAR studies of related purine structures are directly applicable to investigating this compound and its analogs. The presence of a phenyl substituent at the 8-position of the purine ring introduces specific steric and electronic characteristics that can be systematically explored using QSAR.

QSAR Methodologies and Descriptors for Purine Scaffolds

QSAR studies for purine derivatives typically employ either 2D or 3D approaches.

2D QSAR: This method utilizes molecular descriptors calculated from the 2D representation of molecules, such as topological indices, connectivity indices, and constitutional descriptors. For instance, a 2D QSAR study on purine derivatives targeting c-Src tyrosine kinase identified descriptors like SsCH3E-index, H-Donor Count, T_2_Cl_3, and SsOHcount as significant, with a negative correlation to activity for SsOHcount researchgate.net.

3D QSAR: This approach considers the three-dimensional spatial arrangement of atoms and their associated properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These methods generate contour maps that visualize regions of favorable or unfavorable steric, electrostatic, and hydrophobic interactions. For purine derivatives inhibiting CDK2, QSAR models highlighted the importance of electrostatic, hydrophobic, hydrogen bond donor, and steric fields mdpi.com. Similarly, studies on Bcr-Abl inhibitors indicated that steric properties contributed significantly (e.g., 70%) to cytotoxicity compared to electronic properties (30%) in some purine series imtm.cz.

Commonly used molecular descriptors in purine QSAR studies include:

Steric descriptors: Related to the size and shape of the molecule (e.g., steric fields, atomic radii).

Electronic descriptors: Related to charge distribution, polarity, and electron density (e.g., electrostatic fields, partial charges, dipole moments).

Hydrophobic descriptors: Related to lipophilicity and partitioning behavior (e.g., logP, hydrophobic fields).

Topological descriptors: Based on the graph representation of the molecule.

Illustrative QSAR Model Performance for Purine Derivatives

To illustrate the typical outcomes of QSAR modeling in the context of purine derivatives, the performance metrics from a study on purine derivatives as CDK2 inhibitors are presented below. These metrics demonstrate the predictive power and statistical robustness achieved in such analyses.

| QSAR Model Type | Cross-Validated Correlation Coefficient (q²) | External Validation Correlation Coefficient (r²_pred) | Key Contributing Fields | Reference |

| CoMFA | 0.743 | 0.991 | Electrostatic, Hydrophobic, Steric, H-bond donor | mdpi.com |

| CoMSIA | 0.808 | 0.990 | Electrostatic, Hydrophobic, Steric, H-bond donor | mdpi.com |

| Topomer CoMFA | 0.779 | 0.962 | Electrostatic, Hydrophobic, Steric, H-bond donor | mdpi.com |

These values, particularly the high q² and r²_pred, indicate that the models are statistically significant and possess strong predictive capabilities for unseen compounds within the defined chemical space.

Predictive Power and Future Directions

QSAR models serve as invaluable tools for predictive biology by enabling the virtual screening and design of new compounds with enhanced biological activity. For this compound and its derivatives, the development of robust QSAR models could accelerate the discovery of novel therapeutic agents by:

Predicting Activity: Estimating the biological activity (e.g., IC50, pIC50) of synthesized or hypothetical compounds before experimental testing.

Guiding Synthesis: Identifying key structural modifications that are likely to improve potency, selectivity, or other desired properties.

Understanding SAR: Providing insights into the specific structural features and interactions that are critical for biological activity.

Future research could focus on developing comprehensive QSAR models for this compound derivatives targeting specific biological pathways, leveraging advanced computational techniques and a diverse set of molecular descriptors to maximize predictive accuracy and facilitate the design of next-generation purine-based therapeutics.

Compound List:

this compound

Purine derivatives

Purine analogs

Purine scaffolds

2,6,9-trisubstituted purines

8-substituted purines

Applications of 8 Phenyl 7h Purine in Chemical Biology and Medicinal Chemistry Research

Development of Molecular Probes and Research Tools for Biological Systems

Purine (B94841) derivatives are instrumental in the creation of molecular probes and research tools that facilitate the study of complex biological systems. Their structural resemblance to endogenous purines allows for interaction with cellular machinery, while specific chemical modifications can imbue them with properties such as fluorescence or selective binding capabilities. While 8-Phenyl-7H-Purine itself may not be the most extensively documented probe, related purine analogs, especially those with engineered photophysical properties, are recognized for their utility. For instance, 8-azapurines and their derivatives have been synthesized and characterized for their fluorescence emission properties, rendering them valuable as fluorescent probes in enzymology, for investigating purine metabolism, and as ligands for adenosine (B11128) receptors rsc.orgresearchgate.net. The presence of a phenyl group can enhance π-π stacking interactions, which are crucial for molecular recognition processes within biological environments vulcanchem.com. Furthermore, N-aryl nucleobases, which encompass phenyl-substituted purines, are employed as molecular tools and probes to elucidate biological mechanisms researchgate.net.

Scaffold for Novel Kinase Inhibitor Discovery

The purine scaffold is a well-established and highly effective core structure for the development of kinase inhibitors. This efficacy stems from its structural mimicry of adenosine triphosphate (ATP), the natural substrate for kinases nih.govmdpi.comacs.orgresearchgate.netresearchgate.netjst.go.jpnih.gov. The introduction of a phenyl group at the 8-position of the purine ring has been a focus in efforts to enhance binding affinity and selectivity towards specific kinases. Research has demonstrated that purine derivatives bearing a phenyl substituent at the C(8) position can function as potent inhibitors of kinases implicated in various diseases, particularly cancer. For example, studies targeting protein kinase CK2 (CK2) have identified purine-based inhibitors where an electron-rich phenyl group at the 9-position and a carboxamide group at the 6-position were identified as critical for activity. Specifically, compounds like 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid (12) exhibited CK2α inhibition with an IC₅₀ value of 4.3 µM jst.go.jpnih.gov. Another investigation highlighted purine derivatives with a phenyl group at the C(8) position as a promising scaffold for developing compounds with improved anticancer properties, demonstrating moderate cytotoxic activity against cancer cell lines acs.org. Moreover, 8-substituted purines have been explored as kinase inhibitors, with phenyl moieties playing a significant role in structure-activity relationships (SAR) that contribute to enhanced target specificity vulcanchem.comresearchgate.netresearchgate.net.

Table 7.2.1: Selected Purine Derivatives as Kinase Inhibitors

| Target Kinase | Compound/Scaffold Example | Reported Activity/Potency | Reference |

| CK2α | Compound 12 | IC₅₀ = 4.3 µM | jst.go.jpnih.gov |

| CK2α | Compound 11 | IC₅₀ = 12 µM | jst.go.jpnih.gov |

| General Kinase Inhibition | 8-Phenylpurine derivatives | Facilitate SAR studies | vulcanchem.comresearchgate.net |

| Bcr-Abl | AP23464 (purine-based) | IC₅₀ < 1 nM | researchgate.net |

| BTK | Purine derivatives | Potent inhibitors | researchgate.net |

| FLT3 | Purine derivatives | Inhibition of autophosphorylation |

Exploration in Anti-Infective Agent Development

Table 7.3.1: Purine Derivatives in Anti-Infective Research

| Target/Activity | Compound Class/Example | Reported Activity | Reference |

| Bacterial Growth | Guanine (B1146940) riboswitch analogs | Inhibit bacterial growth; some trigger riboswitch action | nih.gov |

| C. difficile | Guanine derivatives (modified ring B, positions 2 & 6) | Structure-activity relationships observed for binding affinity | nih.gov |

| Viral Replication | Purine derivatives | Antiviral properties, interference with replication | researchgate.netavcr.czresearchgate.net |

| HSV-1 | Purine (adenine) analogues | Activity against HSV-1 | ajrconline.orgresearchgate.net |

Potential Utility in Materials Science and Photophysical Applications (e.g., Fluorescent Labels, Photocatalysts)

The purine scaffold, particularly when functionalized with strategically placed electron-donating and electron-accepting groups, can exhibit remarkable photophysical properties. These characteristics make purine derivatives suitable for applications in materials science, including their use as fluorescent labels and as components in organic electronic devices. "Push-pull" purines, characterized by electron-donating groups at positions such as C(2) or C(6) and electron-accepting groups at C(8), have demonstrated red-shifted absorption maxima, solvatochromic emission, and significantly enhanced fluorescence quantum yields researchgate.net. Such compounds possess photophysical and structural attributes that make them valuable for biosensing and broader materials science applications researchgate.net. For example, purine nucleosides featuring phenyl-ethynyl-phenyl substituents have been synthesized and exhibit fluorescence in the visible spectrum with notable solvatochromicity, indicating their potential as fluorescent probes tandfonline.comwhiterose.ac.uk. The phenyl group itself can bolster π-π stacking interactions, contributing to their utility in organic semiconductors vulcanchem.com. Additionally, purine-cyclen conjugates are being investigated for their potential as photocatalysts, owing to their capacity to complex metal ions and absorb light energy mdpi.com.

Future Research Directions and Unaddressed Challenges in 8 Phenyl 7h Purine Chemistry

Advancements in Chemo- and Regioselective Synthesis

The synthesis of 8-phenyl-7H-purine derivatives is often complicated by issues of selectivity. The purine (B94841) core has multiple reactive sites, particularly the N7 and N9 positions of the imidazole (B134444) ring, leading to potential mixtures of isomers that are difficult to separate. Future advancements must focus on methodologies that offer precise control over substitution patterns.

A primary challenge is achieving regioselectivity during N-alkylation or N-arylation. Current research often relies on chromatographic separation of N7 and N9 isomers, which is inefficient for large-scale synthesis. Future strategies will likely involve the development of novel directing groups or catalyst systems that favor substitution at one nitrogen over the other.

Modern cross-coupling reactions have become instrumental in diversifying the purine scaffold. However, their application can be limited by the need for pre-functionalized purines (e.g., halogenated derivatives). Research into direct C-H activation at various positions on the purine ring and the phenyl substituent would represent a significant leap forward, offering a more atom-economical and efficient route to novel analogues.

| Synthetic Method | Description | Challenges & Future Directions |

| Chan-Lam Coupling | A copper-catalyzed method for forming carbon-heteroatom bonds, used to introduce aryl or vinyl groups. mdpi.com | Expanding substrate scope, reducing catalyst loading, and developing milder reaction conditions. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction used to introduce aryl substituents at halogenated positions of the purine ring. researchgate.net | Overcoming catalyst poisoning by the purine core and developing more robust catalysts for sterically hindered substrates. |

| Buchwald-Hartwig Amination | A palladium-catalyzed method for forming C-N bonds, crucial for introducing anilino and other amino groups. researchgate.net | Achieving selectivity in purines with multiple halogen substituents and developing more sustainable catalyst systems. |

| Cyclization Reactions | Formation of the purine ring system from substituted pyrimidine (B1678525) or imidazole precursors. mdpi.com | Developing one-pot procedures and improving yields for complex, multi-substituted purines. |

Exploration of Novel Biological Targets and Mechanisms

Historically, purine analogues have been heavily investigated as kinase inhibitors due to their structural resemblance to ATP. nih.gov Derivatives of this compound have shown activity against various kinases, including FMS-like tyrosine kinase 3 (FLT3) and phosphoinositide-dependent kinase 1 (PDK1), which are implicated in cancer. mdpi.comresearchgate.net

The primary future direction is to expand the biological target space beyond kinases. The structural versatility of the this compound scaffold makes it a candidate for interacting with other enzyme families, G-protein coupled receptors (GPCRs), and even nucleic acid structures. High-throughput screening of existing and novel this compound libraries against diverse target panels will be crucial for identifying new therapeutic opportunities.

A significant unaddressed challenge is the elucidation of the precise mechanism of action for many active compounds. While a compound may show potent inhibition of a primary target in vitro, its cellular and in vivo effects are often the result of complex interactions with multiple pathways. Future research must integrate chemoproteomics, genetic screening, and advanced imaging techniques to map the on- and off-target interactions of these molecules, leading to a better understanding of their efficacy and potential side effects.

| Target Class | Examples | Future Exploration |

| Kinases | FLT3, EGFR, PDK1. mdpi.comresearchgate.netmdpi.com | Targeting novel and mutant kinases associated with drug resistance. |

| Epigenetic Targets | Bromodomains, Methyltransferases | Designing derivatives to modulate epigenetic pathways in cancer and inflammatory diseases. |

| Metabolic Enzymes | Xanthine (B1682287) Oxidase, Dihydrofolate Reductase. nih.govmdpi.com | Exploring roles in metabolic disorders and infectious diseases. |

| GPCRs | Adenosine (B11128) Receptors | Fine-tuning selectivity for specific adenosine receptor subtypes to treat neurological and cardiovascular conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of this compound derivatives. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent to human researchers. nih.govnih.gov

A key future application will be the use of generative AI models for de novo drug design. springernature.com By learning the underlying chemical patterns of known active compounds, these models can propose novel this compound structures with a high probability of activity against a specific biological target. This approach can significantly accelerate the initial stages of drug discovery. nih.gov

Furthermore, AI/ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity, saving considerable time and resources. nih.gov The main challenge in this area is the requirement for large, high-quality datasets. The predictive power of AI models is directly dependent on the quality and quantity of the data they are trained on. Generating and curating comprehensive datasets for specific series like 8-phenyl-7H-purines is a critical, ongoing task.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | Using ML models to rapidly screen large virtual libraries for potential hits against a biological target. nih.gov | Faster identification of novel active scaffolds and starting points for optimization. |

| Generative Design | AI algorithms create entirely new molecules optimized for desired properties. springernature.com | Design of highly potent and selective this compound analogues with novel substitution patterns. |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles of compounds before synthesis. nih.gov | Reduced late-stage attrition of drug candidates and improved focus on compounds with drug-like properties. |

| SAR Analysis | Identifying subtle relationships between chemical structure and biological activity. | Deeper understanding of how specific substituents influence target binding and selectivity. |

Development of Multi-Targeting Analogues

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov A therapeutic strategy gaining traction is the development of single molecules that can modulate several biological targets simultaneously. This approach, known as polypharmacology or multi-target drug design, can offer superior efficacy and a lower propensity for drug resistance compared to single-target agents.

The this compound scaffold is an ideal starting point for creating multi-targeting analogues. By strategically modifying substituents on both the purine core and the 8-phenyl ring, it is possible to design compounds that fit the binding sites of multiple, distinct targets. For example, a molecule could be designed to inhibit both a key signaling kinase and a protein involved in tumor angiogenesis.

The primary challenge in this area is achieving a balanced activity profile. The compound must interact with each of its intended targets with the appropriate potency to achieve the desired therapeutic outcome without causing excessive toxicity from off-target effects. This requires a sophisticated design strategy that combines computational modeling with extensive biological testing.

Addressing Synthetic Efficiency and Scalability Challenges

For any promising this compound derivative to advance towards clinical application, its synthesis must be efficient, cost-effective, and scalable. Many laboratory-scale syntheses reported in the literature rely on multi-step procedures, expensive reagents, and purification by chromatography, which are not viable for large-scale production.

Future research must focus on developing more streamlined and sustainable synthetic routes. This includes minimizing the number of synthetic steps, replacing expensive noble metal catalysts (e.g., palladium) with more abundant and cheaper alternatives (e.g., copper, iron), and designing processes that avoid chromatographic purification.

The adoption of modern manufacturing technologies, such as flow chemistry, could also address scalability challenges. Flow reactors offer better control over reaction parameters, improved safety, and the potential for continuous production, which can be more efficient than traditional batch processing. The development of robust and high-yielding synthetic pathways suitable for these technologies will be a key enabler for the clinical translation of this compound-based therapeutics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-phenyl-7H-purine, and how do yields vary under different conditions?

- Microwave-assisted synthesis and one-pot reactions are commonly used. Microwave methods achieve up to 25% yield and are efficient for generating diverse purine libraries, while one-pot reactions simplify multi-step processes but exhibit variable yields depending on solvent choice and reaction time .

- Methodological Tip : Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield. For example, using aprotic solvents like DMF in microwave synthesis improves reaction homogeneity .

Q. How can researchers characterize the structural purity of this compound?

- Techniques include: